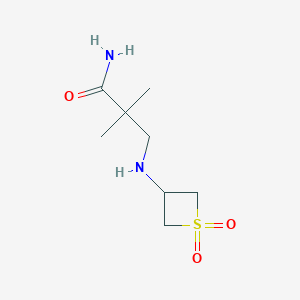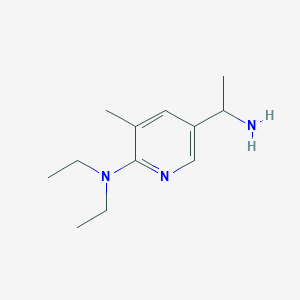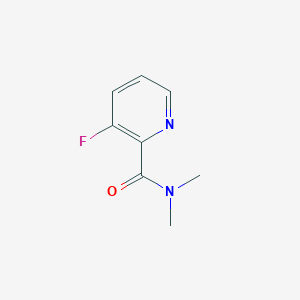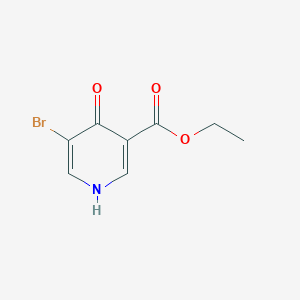
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is a novel compound with potential applications in various scientific fields. This compound is characterized by the presence of a dioxidothietane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under anhydrous conditions in a solvent like DMF (dimethylformamide) . The reaction is typically catalyzed by a base such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietane ring to a thietane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted amides and thietane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in modulating enzyme activity.
Industry: Potential use in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The dioxidothietane ring can modulate enzyme activity by binding to active sites and altering their conformation . This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dioxidothietane ring and the dimethylpropanamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)amino]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,7(9)11)5-10-6-3-14(12,13)4-6/h6,10H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
JBPWXWRVXXNAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CS(=O)(=O)C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)







![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)
